![molecular formula C21H15NO4 B5181931 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone](/img/structure/B5181931.png)
1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone, also known as AQ4N, is a synthetic compound that has been studied for its potential use in cancer treatment. AQ4N is a prodrug, meaning that it is inactive until it is metabolized by the body. Once metabolized, it releases a cytotoxic agent that can kill cancer cells.
作用机制
1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone works by targeting hypoxic (low oxygen) tumor cells, which are often resistant to traditional cancer treatments. Once inside the tumor cell, 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone is metabolized into a cytotoxic agent that can kill the cell. In addition, 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone has been shown to inhibit the growth of new blood vessels in tumors, which can help to prevent the tumor from spreading.
Biochemical and Physiological Effects:
1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone has been shown to have a number of biochemical and physiological effects. It can cause DNA damage in cancer cells, which can lead to cell death. In addition, 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone has been shown to increase the production of reactive oxygen species (ROS), which can also damage cancer cells. Finally, 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone has been shown to induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
One advantage of using 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone has been shown to be effective against a variety of cancer cell lines, making it a versatile tool for cancer research. However, 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone is a prodrug, which means that it is inactive until it is metabolized by the body. This can make it difficult to study in vitro, as the metabolic pathways may not be accurately replicated outside of the body.
未来方向
There are a number of future directions for research on 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone. One area of interest is the development of new prodrugs that can be metabolized more efficiently than 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone. In addition, researchers are exploring the use of 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone in combination with other cancer treatments, such as immunotherapy. Finally, there is interest in using 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone as a tool for imaging hypoxic tumors, which can help to guide treatment decisions.
合成方法
1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone can be synthesized through a multi-step process that involves the reaction of 1,4-dihydroxyanthraquinone with 4-nitrotoluene, followed by reduction and acylation. The final product is obtained through a deprotection reaction.
科学研究应用
1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
属性
IUPAC Name |
1,4-dihydroxy-2-(4-methylanilino)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-11-6-8-12(9-7-11)22-15-10-16(23)17-18(21(15)26)20(25)14-5-3-2-4-13(14)19(17)24/h2-10,22-23,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKVVQBBFVQTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydroxy-2-[(4-methylphenyl)amino]anthracene-9,10-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

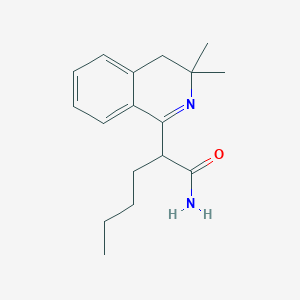
![4-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5181866.png)
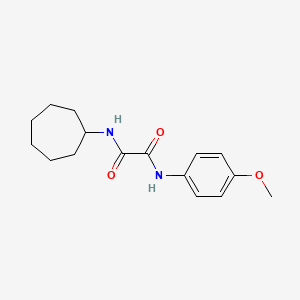
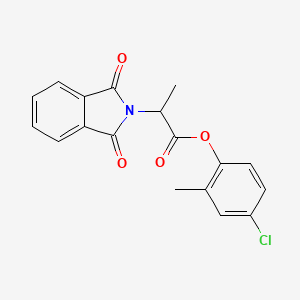
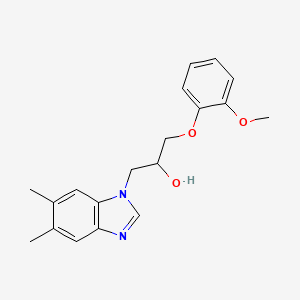
![2-chloro-N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5181893.png)
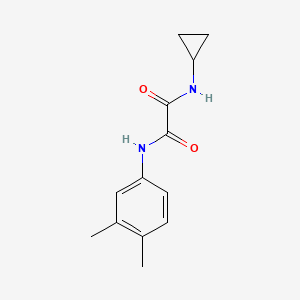
![3-(benzylsulfonyl)-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5181910.png)
![4-[3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B5181914.png)
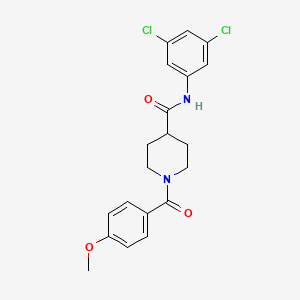
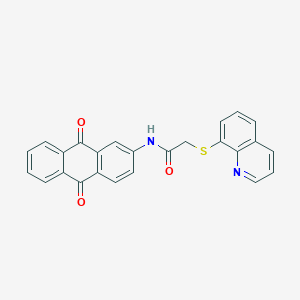
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(2-pyrazinyl)propanamide trifluoroacetate](/img/structure/B5181927.png)
![2-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5181947.png)
![2-chloro-N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B5181955.png)